Diethyl pentan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl pentan-2-yl phosphate is an organophosphorus compound with the molecular formula C9H21O4P . This compound is characterized by the presence of a phosphate group attached to a pentan-2-yl chain, with two ethyl groups bonded to the phosphate. Organophosphorus compounds are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pentan-2-yl phosphate can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol in the presence of a base, followed by the addition of pentan-2-ol . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + \text{C}5\text{H}{11}\text{OH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl pentan-2-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Common reagents include halides and bases.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: Phosphoric acid and pentan-2-ol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl pentan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a bioisostere in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl pentan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Diethyl benzylphosphonate: Used as an antimicrobial agent and has different biological activities compared to diethyl pentan-2-yl phosphate.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646521-39-3 |
---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
diethyl pentan-2-yl phosphate |
InChI |
InChI=1S/C9H21O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h9H,5-8H2,1-4H3 |
InChI Key |
YGHFIQAEPDYXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.